Ugaferine
Overview
Description
Ugaferine is a terpenoid complex ester derived from plants of the Umbelliferae family. It is known for its estrogenic activity and has a molecular formula of C25H36O7
Preparation Methods
Synthetic Routes and Reaction Conditions
Ugaferine can be synthesized through several chemical reactions involving benzoic acid derivatives and terpenoid precursors. The synthesis typically involves esterification reactions under controlled conditions to ensure high purity and yield.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis in cGMP (current Good Manufacturing Practice) facilities. The process includes stringent quality control measures to maintain the compound’s purity and efficacy. The production is carried out in cleanroom environments to prevent contamination.
Chemical Reactions Analysis
Types of Reactions
Ugaferine undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form different oxidized derivatives.
Reduction: Reduction reactions can modify the ester groups in this compound.
Substitution: this compound can participate in substitution reactions, particularly involving its ester groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH conditions to optimize yield and selectivity.
Major Products
Scientific Research Applications
Ugaferine has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Studied for its estrogenic activity and potential effects on cellular processes.
Medicine: Investigated for its potential therapeutic effects, particularly in hormone-related conditions.
Industry: Utilized in the production of various chemical products due to its unique chemical properties.
Mechanism of Action
Ugaferine exerts its effects primarily through its interaction with estrogen receptors. It binds to these receptors, mimicking the action of natural estrogens and influencing various cellular pathways. This interaction can modulate gene expression and affect cellular proliferation and differentiation.
Comparison with Similar Compounds
Similar Compounds
Estradiol: A natural estrogen with similar receptor-binding properties.
Phytoestrogens: Plant-derived compounds with estrogen-like activity.
Synthetic Estrogens: Man-made compounds designed to mimic natural estrogens.
Uniqueness of Ugaferine
This compound is unique due to its specific chemical structure, which allows it to interact with estrogen receptors in a distinct manner. This uniqueness makes it a valuable compound for research and potential therapeutic applications.
Properties
IUPAC Name |
[(6Z)-2-hydroxy-6,10-dimethyl-3-propan-2-yl-11-oxabicyclo[8.1.0]undec-6-en-4-yl] 3,4,5-trimethoxybenzoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H36O7/c1-14(2)20-17(11-15(3)9-8-10-25(4)23(32-25)21(20)26)31-24(27)16-12-18(28-5)22(30-7)19(13-16)29-6/h9,12-14,17,20-21,23,26H,8,10-11H2,1-7H3/b15-9- | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JOMAEHBZUXNYRX-DHDCSXOGSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CCCC2(C(O2)C(C(C(C1)OC(=O)C3=CC(=C(C(=C3)OC)OC)OC)C(C)C)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C/1=C/CCC2(C(O2)C(C(C(C1)OC(=O)C3=CC(=C(C(=C3)OC)OC)OC)C(C)C)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H36O7 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801346481 | |
Record name | Ugaferin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801346481 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
448.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
63026-58-4 | |
Record name | Ugaferin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801346481 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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